molecular formula C21H25ClN2O3 B10947672 5-[(4-chloro-3-methylphenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)furan-2-carboxamide

5-[(4-chloro-3-methylphenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)furan-2-carboxamide

Cat. No.: B10947672
M. Wt: 388.9 g/mol
InChI Key: RHJNYOSLLOZYHL-UHFFFAOYSA-N
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Description

5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-(8-METHYL-8-AZABICYCLO[321]OCT-3-YL)-2-FURAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated phenoxy group, a bicyclic azabicyclo group, and a furanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-2-FURAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chloro-3-methylphenol with formaldehyde to form 4-chloro-3-methylphenoxymethyl chloride. This intermediate is then reacted with 8-methyl-8-azabicyclo[3.2.1]octan-3-amine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-2-FURAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-2-FURAMIDE is unique due to its combination of structural features, which confer specific chemical and biological properties. Its bicyclic azabicyclo group and furanamide moiety distinguish it from other similar compounds, potentially leading to different reactivity and applications.

Properties

Molecular Formula

C21H25ClN2O3

Molecular Weight

388.9 g/mol

IUPAC Name

5-[(4-chloro-3-methylphenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide

InChI

InChI=1S/C21H25ClN2O3/c1-13-9-17(5-7-19(13)22)26-12-18-6-8-20(27-18)21(25)23-14-10-15-3-4-16(11-14)24(15)2/h5-9,14-16H,3-4,10-12H2,1-2H3,(H,23,25)

InChI Key

RHJNYOSLLOZYHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NC3CC4CCC(C3)N4C)Cl

Origin of Product

United States

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